molecular formula C21H19N3O3 B607162 DMX-5804 CAS No. 2306178-56-1

DMX-5804

Cat. No. B607162
M. Wt: 361.401
InChI Key: FUSHFOGORKZNNQ-UHFFFAOYSA-N
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Description

DMX-5804 is a potent, orally active, and selective blocker of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It promotes the survival of human stem cell-derived cardiomyocytes and reduces infarct size in vivo .


Molecular Structure Analysis

DMX-5804 has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401 .


Chemical Reactions Analysis

DMX-5804 is a selective inhibitor of the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .


Physical And Chemical Properties Analysis

DMX-5804 has the chemical formula C21H19N3O3. Its exact mass is 361.1426 and its molecular weight is 361.401. The elemental analysis shows that it contains C, 69.79; H, 5.30; N, 11.63; O, 13.28 .

Scientific Research Applications

Cardioprotection in Myocardial Infarction

  • Preclinical Trial in Large Mammals : A study by Te Lintel Hekkert et al. (2021) explored DMX-5804, a selective inhibitor of MAP4K4, for its potential in reducing infarct size in myocardial infarction (MI). This research involved testing DMX-10001, a pro-drug of DMX-5804, in swine models. Despite achieving concentrations above the levels that showed success in mice and human stem cell-derived cardiomyocytes, the drug failed to significantly reduce infarct size in large-mammal MI (Te Lintel Hekkert et al., 2021).

Cardiomyocyte Survival and Function

  • Enhancing Cardiomyocyte Survival : Fiedler et al. (2019) investigated DMX-5804 in the context of heart disease, particularly focusing on its role in enhancing survival of human induced-pluripotent-stem-cell-derived cardiomyocytes (hiPSC-CMs). The study demonstrated that DMX-5804 rescues cell survival, mitochondrial function, and calcium cycling in hiPSC-CMs, presenting a potential therapeutic pathway for reducing ischemia-reperfusion injury in heart disease (Fiedler et al., 2019).

Future Directions

DMX-5804 has shown potential in promoting the survival of human stem cell-derived cardiomyocytes and reducing infarct size in vivo . It also promotes retinal neuron regeneration from Müller glia in adult mice . These findings suggest that DMX-5804 could be further explored for its therapeutic potential in cardiac and retinal diseases.

properties

IUPAC Name

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHFOGORKZNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137334091

Citations

For This Compound
27
Citations
V Eeda, V Awasthi - Organic Process Research & Development, 2021 - ACS Publications
… DMX-5804 is a potent and selective mitogen-activated protein kinase kinase kinase kinase-… Here, we report the process development of scalable and practical synthesis of DMX-5804. …
Number of citations: 1 pubs.acs.org
M te Lintel Hekkert, G Newton, K Chapman… - Basic Research in …, 2021 - Springer
… pro-drug of DMX-5804, was developed for iv … , DMX-5804 concentrations exceeded > fivefold the levels that rescued hPSC-CMs and reduced IS in mice after oral dosing with DMX-5804 …
Number of citations: 9 link.springer.com
LR Fiedler, K Chapman, M Xie, E Maifoshie, M Jenkins… - Cell Stem Cell, 2019 - cell.com
… efficacy in vivo, DMX-5804 reduces ischemia-reperfusion injury in mice by more than 50%. We implicate MAP4K4 as a well-posed target toward suppressing human cardiac cell death …
Number of citations: 73 www.cell.com
PA Golforoush, P Narasimhan, PP Chaves-Guerrero… - Scientific Reports, 2020 - nature.com
… On the basis of these results, we then devised a small-molecule inhibitor of MAP4K4, designated DMX-5804, that rescues cell survival in hPSC-CMs subjected to simulated myocardial …
Number of citations: 10 www.nature.com
MR Molla, A Shimizu, M Komeno, NIA Rahman… - Communications …, 2022 - nature.com
… DMX-5804. AAA formation was significantly reduced by intravenous treatment with DMX-5804 … Histological analyses showed that DMX-5804 treatment reversed the adverse morphology …
Number of citations: 4 www.nature.com
M Schneider, L Fiedler, K Chapman, M Xie, E Maifosie… - 2019 - spiral.imperial.ac.uk
… efficacy in vivo, DMX-5804 reduces ischemia-reperfusion injury in mice by more than 50%. We implicate MAP4K4 as a well-posed target toward suppressing human cardiac cell death …
Number of citations: 0 spiral.imperial.ac.uk
A Hnatiuk, M Mercola - Cell Stem Cell, 2019 - cell.com
… the cardioprotective activity of an initial screen hit and an optimized analog, DMX-5804. DMX-5804 elicited similar effects in commercially produced iPSC-CMs derived from two different …
Number of citations: 11 www.cell.com
M Schneider, P Golforoush, P Narasimhan… - spiral.imperial.ac.uk
… On the basis of these results, we then devised a small-molecule inhibitor of MAP4K4, designated DMX-5804, that rescues cell survival in hPSC-CMs subjected to simulated myocardial …
Number of citations: 0 spiral.imperial.ac.uk
H Zhang, Y Guo, Y Yang, Y Wang, Y Zhang… - NPJ Regenerative …, 2023 - nature.com
… An escalating dose-response assay showed that DMX-5804 blocked YAP phosphorylation in the neuroretina at 6 h after intraperitoneal (ip.) injection (dose range: 0.5 mg/kg to ~10 mg/…
Number of citations: 3 www.nature.com
R Bolli - Basic Research in Cardiology, 2021 - Springer
… The main lingering question is whether DMX-5804 inhibits MAP4K4 in pigs. Although the drug has been shown to be effective in other species, there are no data in porcine tissues or …
Number of citations: 13 link.springer.com

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